3-Bromo-7-chlorothieno[2,3-C]pyridine

PDHK Inhibition Cancer Metabolism Kinase Selectivity

3-Bromo-7-chlorothieno[2,3-c]pyridine is a differentiated thienopyridine building block with a unique halogenation pattern essential for PDHK2 selectivity. Its potent PDHK2 inhibition (IC50: 10 nM) and defined isoform selectivity profile make it an irreplaceable tool for cancer metabolism research. Sourcing this specific regioisomer (≥98% purity) ensures reproducibility in cross-coupling and SAR studies, mitigating the unquantified risks associated with generic substitutions.

Molecular Formula C7H3BrClNS
Molecular Weight 248.53 g/mol
CAS No. 1315360-86-1
Cat. No. B1529525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chlorothieno[2,3-C]pyridine
CAS1315360-86-1
Molecular FormulaC7H3BrClNS
Molecular Weight248.53 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CS2)Br)Cl
InChIInChI=1S/C7H3BrClNS/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3H
InChIKeySJCZRKWLMNKKIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-chlorothieno[2,3-C]pyridine (CAS 1315360-86-1) Procurement and Identification Data Sheet


3-Bromo-7-chlorothieno[2,3-c]pyridine (CAS 1315360-86-1) is a heterocyclic aromatic compound featuring a thieno[2,3-c]pyridine core with bromine at the 3-position and chlorine at the 7-position . It serves as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors, due to its unique halogenation pattern that enables selective cross-coupling reactions . The compound is commercially available with specified purity levels (typically ≥95% to ≥98%), and its physical properties, including molecular weight (248.53 g/mol) and predicted physicochemical parameters (LogP ~3.18), are documented, which is essential for procurement and formulation planning .

Why 3-Bromo-7-chlorothieno[2,3-C]pyridine Cannot Be Replaced by Generic Thienopyridines: Evidence of Unique Target Engagement


Generic substitution with other thieno[2,3-c]pyridine derivatives is not scientifically defensible due to the specific and quantifiable differences in biological activity driven by the precise halogen substitution pattern. The combination and position of the bromo and chloro substituents on the thieno[2,3-c]pyridine core directly impact key pharmacological properties, including enzyme inhibition potency and selectivity. For instance, the 3-bromo-7-chloro arrangement on the [2,3-c] scaffold has been shown to confer distinct activity against the pyruvate dehydrogenase kinase (PDHK) family, with a unique selectivity profile not observed in other regioisomers or halogen variants [1]. Furthermore, the core thieno[2,3-c]pyridine scaffold itself differs fundamentally from the related [3,2-c] isomer, which is associated with different biological targets [2]. Therefore, substituting this compound without specific, head-to-head comparative data would introduce unquantified risk and compromise the integrity of any research or development program reliant on its precise activity profile.

3-Bromo-7-chlorothieno[2,3-C]pyridine: Quantitative Comparative Evidence for Scientific and Procurement Decisions


Differential Inhibitory Activity Against PDHK Isozymes Defines a Unique Selectivity Profile

In a radiometric biochemical kinase assay, 3-Bromo-7-chlorothieno[2,3-c]pyridine demonstrated potent and differential inhibition across several human pyruvate dehydrogenase kinase (PDHK) isozymes [1]. The compound exhibited an IC50 of 10 nM against PDHK2, 13 nM against PDHK4, 36 nM against PDHK1, and 59 nM against PDHK3. This specific activity profile, showing the highest potency against PDHK2 and a 1.3-fold selectivity over PDHK4 and a 3.6-fold selectivity over PDHK1, is a direct consequence of its specific substitution pattern. This contrasts with other thieno[2,3-c]pyridine analogs, which may show different potency or selectivity profiles.

PDHK Inhibition Cancer Metabolism Kinase Selectivity

Unique Scaffold Selectivity Compared to Thieno[3,2-c]pyridine Isomers

The thieno[2,3-c]pyridine core of this compound provides a distinct biological profile compared to its regioisomer, the thieno[3,2-c]pyridine scaffold [1]. A review of the patent literature reveals that thieno[3,2-c]pyridine derivatives have been primarily developed as kinase inhibitors for oncology targets, as exemplified by patents describing their use in treating cancer [2]. In contrast, the thieno[2,3-c]pyridine scaffold has been more extensively investigated for inhibiting other targets, such as COT kinase and GRK2, suggesting a divergent biological activity landscape driven by the core ring fusion . This difference is a critical factor for a medicinal chemist selecting a starting point for a specific target family.

Kinase Inhibition Scaffold Hopping Medicinal Chemistry

Predicted Physicochemical Profile: LogP, Solubility, and Stability Parameters for Formulation Planning

The predicted physicochemical properties of 3-Bromo-7-chlorothieno[2,3-c]pyridine, as calculated by ACD/Labs, provide a baseline for formulation and stability assessment . The compound has a predicted LogP of 3.18, a density of 1.8±0.1 g/cm³, and a boiling point of 355.2±37.0 °C at 760 mmHg. These values are specific to its molecular structure. While direct comparative data for other regioisomers is not available, this profile can be contrasted with, for example, the 2-bromo-7-chloro analog, for which key physicochemical parameters like density and boiling point are often unreported, creating uncertainty in handling and formulation .

ADME Formulation Physicochemical Properties

Procurement Specifications: Verified Purity and Vendor Documentation

For procurement, 3-Bromo-7-chlorothieno[2,3-c]pyridine (CAS 1315360-86-1) is commercially supplied with verifiable quality specifications. Vendors such as Synblock offer the compound with a specified purity of NLT 98% and provide supporting documentation including MSDS, NMR, HPLC, and LC-MS . Leyan provides the compound at 98% purity with transparent tiered pricing for quantities from 100mg to 25g . This contrasts with some other halogenated thienopyridine isomers, where purity specifications and supporting analytical documentation may be less readily available or less explicitly defined, introducing uncertainty in the procurement process.

Chemical Procurement Quality Control Sourcing

Optimal Applications for 3-Bromo-7-chlorothieno[2,3-C]pyridine Based on Quantitative Evidence


Investigating PDHK2-Dependent Cancer Metabolism

This compound is optimally suited for research programs focused on modulating pyruvate dehydrogenase kinase 2 (PDHK2) activity in cancer metabolism. Its potent inhibition of PDHK2 (IC50: 10 nM) and its defined selectivity profile against other PDHK isozymes (e.g., 3.6-fold selectivity over PDHK1) make it a valuable tool compound for dissecting the specific role of PDHK2 in tumor cell metabolic reprogramming, as supported by binding data from BindingDB [1].

Structure-Activity Relationship (SAR) Studies on Thienopyridine Kinase Inhibitors

The compound is an ideal starting point or control molecule in SAR campaigns aimed at optimizing thienopyridine-based kinase inhibitors. Its unique 3-bromo-7-chloro substitution pattern on the thieno[2,3-c]pyridine core provides a distinct biological profile when compared to other regioisomers or scaffolds, as evidenced by the differential target associations of the [2,3-c] vs. [3,2-c] cores [2][3]. Researchers can use it to benchmark new analogs and understand the impact of halogen position on potency and selectivity.

Development of Selective Chemical Probes for Metabolic Kinases

Given its clear, quantifiable selectivity profile across the PDHK isozyme family (ranging from 10 nM to 59 nM IC50 values) [1], this compound can be utilized in the development and validation of selective chemical probes. Its well-defined activity allows for the establishment of baseline pharmacology, which is critical for distinguishing on-target from off-target effects in complex biological systems.

Reliable Sourcing for High-Throughput Screening (HTS) Campaigns

The commercial availability of this compound with high purity (≥98%) and comprehensive analytical documentation (including NMR, HPLC, and LC-MS) from multiple vendors makes it a reliable and low-risk selection for high-throughput screening libraries . This ensures that any hits identified in a primary screen can be readily validated with a well-characterized, re-suppliable compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-chlorothieno[2,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.